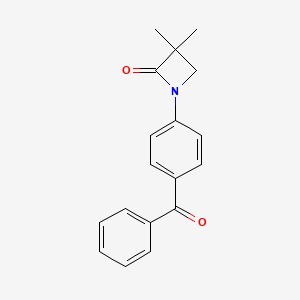

1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one

Description

1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted azetane ring

Properties

IUPAC Name |

1-(4-benzoylphenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-18(2)12-19(17(18)21)15-10-8-14(9-11-15)16(20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJVCZFJHJXPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of a base such as triethylamine . This reaction forms the photoreactive monomer, which can then be polymerized using dispersion polymerization techniques to yield nanoparticles . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one involves its interaction with molecular targets through its benzoyl and azetane groups. These interactions can lead to the formation of covalent bonds with target molecules, particularly under UV light, making it useful in photoreactive applications . The specific pathways involved depend on the application and the target molecules.

Comparison with Similar Compounds

1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one can be compared with similar compounds such as:

4-Benzoylphenyl methacrylamide: Similar in structure but with a methacrylamide group instead of an azetane ring.

2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl ethanone: Contains a benzoylphenoxy group and is studied for its antimicrobial properties.

Benzoylphenyl thiocyanates: These compounds are effective inhibitors of certain enzymes and have different functional groups compared to this compound.

The uniqueness of this compound lies in its azetane ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in photoreactive materials and advanced research.

Biological Activity

1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one is a compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. Its structural characteristics, especially the benzoylphenyl moiety, suggest promising interactions with biological targets, including proteins involved in cell reactivation and proliferation.

Target of Action:

Compounds similar to this compound have been shown to inhibit resuscitation promoting factors (Rpf), which are crucial for the reactivation of dormant mycobacterial cells. This inhibition can prevent the reactivation of these cells, making the compound a potential candidate for tuberculosis treatment.

Mode of Action:

The compound's mechanism involves the inhibition of enzymatic activities associated with Rpf proteins. By disrupting these pathways, it may effectively reduce the viability of dormant bacterial cells, thereby enhancing therapeutic outcomes against mycobacterial infections.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. The compound's structure allows it to interact with bacterial cell components, potentially leading to cell death or inhibition of growth. Studies have highlighted its effectiveness against various strains, including multidrug-resistant pathogens .

Anticancer Activity

The compound has also been investigated for its antiproliferative effects in cancer cell lines. Notably, it has shown significant activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics. The mechanism involves disrupting tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Study 1: Inhibition of Mycobacterial Reactivation

A study focused on the effects of benzoylphenyl derivatives on Rpf proteins demonstrated that this compound could effectively inhibit the reactivation of dormant mycobacterial cells. The results indicated a significant reduction in cell viability upon treatment with the compound.

Study 2: Antiproliferative Effects on Breast Cancer Cells

In vitro studies evaluated the antiproliferative effects of various azetidinone derivatives, including this compound. The findings revealed that this compound effectively arrested MCF-7 cells in the G2/M phase and induced apoptosis. Flow cytometry analysis confirmed these findings by showing increased early apoptotic markers .

Data Tables

| Biological Activity | IC50 Value (nM) | Cell Line | Effect |

|---|---|---|---|

| Antiproliferative | 10-33 | MCF-7 | Significant growth inhibition |

| Antimicrobial | - | Various bacterial strains | Effective against MDR pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.